molecular formula C8H7ClN2O3S B8360735 Methyl [(6-chloro-5-formylpyrimidin-4-yl)thio]acetate

Methyl [(6-chloro-5-formylpyrimidin-4-yl)thio]acetate

Cat. No.: B8360735
M. Wt: 246.67 g/mol
InChI Key: WOBNSSYFLKULEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(6-chloro-5-formylpyrimidin-4-yl)thio]acetate is a useful research compound. Its molecular formula is C8H7ClN2O3S and its molecular weight is 246.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7ClN2O3S

Molecular Weight

246.67 g/mol

IUPAC Name

methyl 2-(6-chloro-5-formylpyrimidin-4-yl)sulfanylacetate

InChI

InChI=1S/C8H7ClN2O3S/c1-14-6(13)3-15-8-5(2-12)7(9)10-4-11-8/h2,4H,3H2,1H3

InChI Key

WOBNSSYFLKULEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(=NC=N1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIPEA (4.1 mL) was added to a solution of 4,6-dichloropyrimidine-5-carbaldehyde (intermediate 8) (4.2 g) in DCM (85 mL) under an inert atmosphere. The solution was cooled to −10° C. and methylthioglycolate (2.1 mL) in DCM (40 mL) was added dropwise over 30 minutes. The reaction mixture was allowed to warm to ambient temperature over 2 hours, washed with water (4×50 mL), dried (MgSO4), filtered and concentrated in vacuo to give the title compound as an orange oil which later solidified (5.4 g, 92%);
Name
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
methylthioglycolate
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.